molecular formula C4H10ClN3O2 B2967918 1-Amino-3-methoxyimidazolidin-2-one hydrochloride CAS No. 2031258-64-5

1-Amino-3-methoxyimidazolidin-2-one hydrochloride

Cat. No.: B2967918
CAS No.: 2031258-64-5
M. Wt: 167.59
InChI Key: IZAHTTDUJIEKJU-UHFFFAOYSA-N
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Description

1-Amino-3-methoxyimidazolidin-2-one hydrochloride (CAS: 2031258-64-5) is an imidazolidinone derivative with the molecular formula C₄H₁₀ClN₃O₂. The compound features a saturated five-membered imidazolidinone ring substituted with an amino (-NH₂) group at position 1 and a methoxy (-OCH₃) group at position 3. Its hydrochloride salt form enhances stability and solubility in polar solvents.

Properties

IUPAC Name

1-amino-3-methoxyimidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c1-9-7-3-2-6(5)4(7)8;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHTTDUJIEKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCN(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 1-amino-3-methoxyimidazolidin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Chemical Reactions Analysis

1-Amino-3-methoxyimidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-methoxyimidazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-amino-3-methoxyimidazolidin-2-one hydrochloride with structurally related imidazole/imidazolidinone derivatives, focusing on molecular features, physicochemical properties, and functional distinctions.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties References
This compound C₄H₁₀ClN₃O₂ ~167.5 (calculated) Saturated imidazolidinone core; -NH₂ at position 1, -OCH₃ at position 3 Hydrochloride salt; likely polar due to amino and methoxy groups
L-Histidine monohydrochloride monohydrate C₆H₉N₃O₂•HCl•H₂O 209.63 Imidazole ring linked to a propanoic acid chain; zwitterionic in solution High solubility in water; used in protein synthesis and dietary supplements
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole C₁₄H₁₄Cl₂N₂O 297.2 Imidazole with dichlorophenyl and allyloxy substituents; hydrophobic backbone Log Pow: 3.82; pH-dependent solubility (e.g., 224 mg/L at pH 7)
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅N₃O•HCl 253.73 Imidazole core with 3-methoxybenzyl and aminomethyl substituents Stable under normal conditions; avoid strong oxidizers
2-(4-Imidazolyl)ethylamine dihydrochloride C₅H₁₀Cl₂N₃ 184.07 Ethylamine chain linked to imidazole; dihydrochloride salt High polarity; melting point: 249–252°C
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride C₈H₁₀Cl₂FN₃ ~238.1 (calculated) Benzimidazolone core with aminomethyl group; fluorinated substituent Likely bioactive; used in pharmaceutical intermediates
[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride C₉H₁₈Cl₂N₃ ~244.2 (calculated) Bulky tert-butyl group adjacent to imidazole; dihydrochloride salt Enhanced stability due to steric hindrance
1-(3-Aminophenyl)-1H-imidazole-2-thiol hydrochloride C₉H₁₀ClN₃S 227.72 Imidazole with thiol (-SH) and 3-aminophenyl substituents Potential reactivity via thiol group; molecular weight 227.72

Key Observations:

Structural Diversity: this compound is distinguished by its saturated imidazolidinone ring, contrasting with the unsaturated imidazole rings in most analogs. Compounds like (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole and [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride feature aryl or benzyl substituents, enhancing hydrophobicity and log Pow values compared to the target compound .

Solubility and Polarity: The target compound’s hydrochloride salt form and polar substituents (-NH₂, -OCH₃) suggest moderate water solubility, though less than L-histidine monohydrochloride monohydrate, which benefits from zwitterionic properties . (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole exhibits pH-dependent solubility, with higher solubility at acidic pH (951 mg/L at pH 5 vs. 177 mg/L at pH 9) due to protonation of the imidazole nitrogen .

Stability and Reactivity: [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is noted for stability under standard conditions but reacts with strong oxidizers . Similar behavior is expected for the target compound. 2-(4-Imidazolyl)ethylamine dihydrochloride has a high melting point (249–252°C), likely due to ionic interactions in the dihydrochloride form .

Biological Activity

1-Amino-3-methoxyimidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The imidazolidinone ring system is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₅H₈ClN₃O₂
Molecular Weight177.59 g/mol
SolubilitySoluble in water
Melting Point200-205 °C

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Research indicated that the compound displayed significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibiotic agent .
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may be a candidate for cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced oxidative stress-induced neuronal damage
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in cancer cell lines

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